molecular formula C11H11FO2 B8176485 Methyl 2-cyclopropyl-4-fluorobenzoate

Methyl 2-cyclopropyl-4-fluorobenzoate

Cat. No.: B8176485
M. Wt: 194.20 g/mol
InChI Key: NZSOZWOLAUETQR-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-fluorobenzoate is a fluorinated benzoate ester characterized by a cyclopropyl substituent at the 2-position and a fluorine atom at the 4-position of the benzene ring. The cyclopropyl group introduces steric and electronic effects, while the fluorine atom enhances stability and influences binding interactions in biological systems .

Properties

IUPAC Name

methyl 2-cyclopropyl-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSOZWOLAUETQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropyl-4-fluorobenzoate can be synthesized through a multistep reaction. One common method involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product . Another method involves the reaction of methyl 4-bromo-2-fluorobenzoate with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water and either acidic or basic catalysts.

    Nucleophilic Substitution: Requires strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropyl group can affect the electronic properties of the molecule, potentially making it more reactive or introducing steric hindrance compared to an unsubstituted benzoate ester. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: halogenated benzoate esters and triazine-linked sulfonylurea methyl esters . Key comparisons are outlined below:

Halogenated Benzoate Esters
Compound Name Substituents/Functional Groups Application/Use Key Properties
Methyl 2-cyclopropyl-4-fluorobenzoate Cyclopropyl (C2), F (C4), methyl ester Inferred: Herbicide intermediate High steric hindrance, enhanced lipophilicity
Fluazolate 5-(Trifluoromethyl), 2-Cl, 4-F, isopropyl ester Herbicide Targets broadleaf weeds; resistant to hydrolysis
Bromopropylate 4-Br, α-(4-Br-phenyl), isopropyl ester Acaricide Low volatility; stable under UV exposure
Chloropropylate 4-Cl, α-(4-Cl-phenyl), isopropyl ester Miticide Moderate water solubility; persistent in soil

Key Observations :

  • Ester Group Influence : Methyl esters (e.g., this compound) typically exhibit higher volatility and faster hydrolysis rates compared to isopropyl esters (e.g., Fluazolate) .
  • Halogen Effects : Fluorine at C4 enhances electronegativity and metabolic stability, whereas bromine or chlorine increases molecular weight and UV stability .
  • Substituent Impact : The cyclopropyl group in the target compound may reduce enzymatic degradation compared to bulkier substituents (e.g., trifluoromethyl in Fluazolate) .
Triazine-Linked Sulfonylurea Methyl Esters
Compound Name Core Structure Application/Use Mode of Action
Metsulfuron Methyl Ester Triazine + sulfonylurea + methyl ester Herbicide Acetolactate synthase (ALS) inhibitor
Triflusulfuron Methyl Ester Triazine + trifluoroethoxy + methyl ester Herbicide Selective control of dicot weeds
This compound Simple benzoate ester Inferred: Intermediate Likely disrupts lipid biosynthesis

Key Observations :

  • Complexity vs. Simplicity: Sulfonylurea derivatives (e.g., Metsulfuron) target specific enzymes, while simpler benzoates like this compound may act through non-enzymatic mechanisms .
  • Bioactivity : The triazine group in sulfonylureas enhances binding affinity to plant enzymes, whereas the cyclopropyl group in the target compound may improve membrane permeability .

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